![molecular formula C17H19N3O B5567261 (4-ethoxyphenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine](/img/structure/B5567261.png)
(4-ethoxyphenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-ethoxyphenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine, also known as EMA-01, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.
作用機序
The mechanism of action of (4-ethoxyphenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine varies depending on the specific application. In cancer research, (4-ethoxyphenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine acts as a PARP inhibitor, preventing the repair of damaged DNA and leading to cell death in cancer cells. In neurology, (4-ethoxyphenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine reduces oxidative stress and inflammation in the brain, potentially protecting neurons from damage. In infectious diseases, (4-ethoxyphenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine inhibits viral replication by interfering with viral entry into host cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (4-ethoxyphenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine also vary depending on the specific application. In cancer research, (4-ethoxyphenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine has been shown to induce DNA damage and cell death in cancer cells, while sparing normal cells. In neurology, (4-ethoxyphenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine has been shown to reduce oxidative stress and inflammation in the brain, potentially protecting neurons from damage. In infectious diseases, (4-ethoxyphenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine has been shown to inhibit viral replication, reducing viral load in infected cells.
実験室実験の利点と制限
One advantage of using (4-ethoxyphenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine in lab experiments is its selectivity for specific targets, such as PARP in cancer cells. This allows for more targeted and potentially less toxic therapies. However, one limitation is the lack of long-term safety data, as (4-ethoxyphenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine is a relatively new compound.
将来の方向性
There are several potential future directions for research on (4-ethoxyphenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine. In cancer research, further studies could investigate the efficacy of (4-ethoxyphenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine in combination with other therapies, as well as its potential use in other types of cancer. In neurology, future studies could investigate the potential of (4-ethoxyphenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In infectious diseases, further studies could investigate the potential of (4-ethoxyphenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine as a broad-spectrum antiviral agent.
合成法
(4-ethoxyphenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine can be synthesized through a multi-step process involving the reaction of 4-ethoxyaniline with 2-(chloromethyl)-1-methylbenzimidazole, followed by reduction and deprotection steps. The final product is a white powder with a melting point of 195-197°C.
科学的研究の応用
(4-ethoxyphenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine has been studied for its potential as a therapeutic agent in various fields, including cancer research, neurology, and infectious diseases. In cancer research, (4-ethoxyphenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine has shown promise as a selective inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a role in DNA repair and is overexpressed in certain types of cancer. In neurology, (4-ethoxyphenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine has been studied for its potential as a neuroprotective agent, as it has been shown to reduce oxidative stress and inflammation in the brain. In infectious diseases, (4-ethoxyphenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine has shown antiviral activity against the Ebola virus.
特性
IUPAC Name |
4-ethoxy-N-[(1-methylbenzimidazol-2-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-3-21-14-10-8-13(9-11-14)18-12-17-19-15-6-4-5-7-16(15)20(17)2/h4-11,18H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHGQGXLKHHWEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCC2=NC3=CC=CC=C3N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]aniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

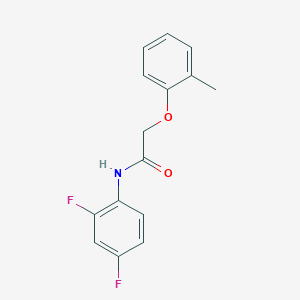
![1-(2-aminoethyl)-N-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5567201.png)
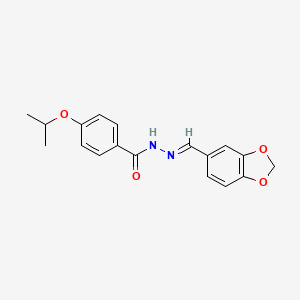
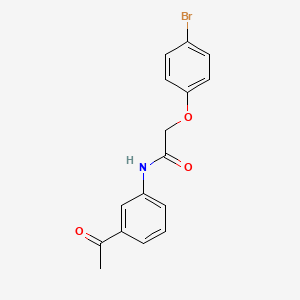
![N-(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}phenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5567224.png)
![2-(benzylthio)-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5567225.png)
![N-[2-(3,4-dimethoxyphenyl)-1-({2-[(1,2-dimethyl-1H-indol-3-yl)methylene]hydrazino}carbonyl)vinyl]benzamide](/img/structure/B5567238.png)
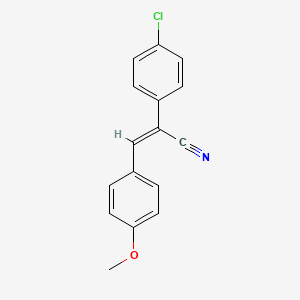
![N-isobutyl-5-[(2-methoxyphenoxy)methyl]-2-furamide](/img/structure/B5567252.png)
![methyl 2-{[(2-pyrimidinylthio)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5567256.png)
![1-{2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}-4-piperidinecarboxamide](/img/structure/B5567267.png)
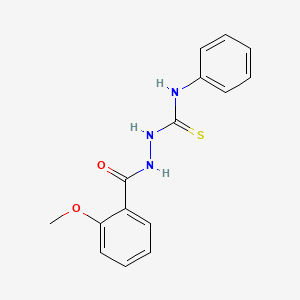
![(1S*,5R*)-3-[2-(2-hydroxyethoxy)benzyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5567289.png)
![6-(2-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}carbonohydrazonoyl)-2,3-dimethoxybenzoic acid](/img/structure/B5567304.png)